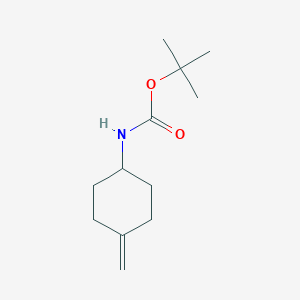

tert-butyl N-(4-methylidenecyclohexyl)carbamate

Description

BenchChem offers high-quality tert-butyl N-(4-methylidenecyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(4-methylidenecyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-methylidenecyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-9-5-7-10(8-6-9)13-11(14)15-12(2,3)4/h10H,1,5-8H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORBKRGGCPRUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl N-(4-methylidenecyclohexyl)carbamate

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for obtaining tert-butyl N-(4-methylidenecyclohexyl)carbamate, a valuable building block in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of organic synthesis. Three primary retrosynthetic pathways are explored in detail: the Wittig olefination of a carbamate-protected aminoketone, the Curtius and Hofmann rearrangements of a methylidenecyclohexane carboxylic acid derivative, and the reductive amination of 4-methylidenecyclohexanone. Each section offers a thorough examination of the reaction mechanisms, experimental protocols, and critical process parameters, underpinned by authoritative literature to ensure scientific integrity.

Introduction

The 4-methylidenecyclohexyl moiety is a key structural motif in a variety of biologically active molecules, imparting specific conformational constraints and physicochemical properties. The tert-butoxycarbonyl (Boc) protected amine functionality provides a stable, yet readily cleavable, nitrogen source for further synthetic transformations. Consequently, tert-butyl N-(4-methylidenecyclohexyl)carbamate serves as a versatile intermediate in the synthesis of complex nitrogen-containing compounds. This guide elucidates robust and adaptable synthetic routes to this target molecule, offering insights into the practical execution and rationale behind each approach.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several viable pathways originating from commercially available starting materials. The primary disconnections focus on the formation of the carbon-carbon double bond and the introduction of the carbamate functionality.

An In-depth Technical Guide to tert-butyl N-(4-methylidenecyclohexyl)carbamate: Synthesis, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl N-(4-methylidenecyclohexyl)carbamate is a valuable bifunctional molecule that serves as a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of a Boc-protected amine and a reactive exocyclic double bond within a cyclohexyl scaffold makes it a versatile intermediate for introducing the 4-methylidenecyclohexylamine moiety into more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed, field-proven synthetic protocol, and a thorough analytical characterization to ensure scientific integrity and reproducibility in research and development settings.

Core Molecular Characteristics

The fundamental properties of tert-butyl N-(4-methylidenecyclohexyl)carbamate are summarized below. While experimentally determined values for properties such as melting and boiling points are not widely published, the provided data is based on information from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 725255-70-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₂H₂₁NO₂ | Chemical Supplier Catalogs |

| Molecular Weight | 211.30 g/mol | Chemical Supplier Catalogs |

| Appearance | White to off-white solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[1] | Inferred from general properties of Boc-protected amines[1] |

| Melting Point | Not widely reported | N/A |

| Boiling Point | Not widely reported | N/A |

Synthesis Workflow: A Self-Validating Protocol

The synthesis of tert-butyl N-(4-methylidenecyclohexyl)carbamate is most effectively achieved via a Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[2][3][4] This approach offers high yields and predictable outcomes, starting from the readily available N-Boc-4-oxocyclohexylamine. The causality behind this choice lies in the mild reaction conditions and the high functional group tolerance of the Wittig reaction, which preserves the acid-labile Boc protecting group.[5]

Sources

An In-depth Technical Guide to tert-butyl N-(4-methylidenecyclohexyl)carbamate

CAS Number: 725255-70-9

This technical guide provides a comprehensive overview of tert-butyl N-(4-methylidenecyclohexyl)carbamate, a valuable intermediate for researchers, scientists, and professionals in drug development. This document details its chemical properties, a plausible synthesis pathway with a detailed experimental protocol, expected analytical data, and its applications in medicinal chemistry, with a focus on providing practical insights for its use in a laboratory setting.

Introduction and Significance

tert-Butyl N-(4-methylidenecyclohexyl)carbamate is a bifunctional molecule featuring a reactive exocyclic methylene group and a Boc-protected amine on a cyclohexane scaffold. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and medicinal chemistry, due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. The presence of the methylidene group offers a versatile handle for further chemical transformations, such as olefin metathesis, hydrogenation, or cycloaddition reactions. This unique combination of functional groups makes it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and drug discovery. The properties of tert-butyl N-(4-methylidenecyclohexyl)carbamate are summarized in the table below.

| Property | Value |

| CAS Number | 725255-70-9 |

| Molecular Formula | C₁₂H₂₁NO₂ |

| Molecular Weight | 211.30 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. |

| Boiling Point | Not determined |

| Melting Point | Not determined |

Synthesis of tert-butyl N-(4-methylidenecyclohexyl)carbamate

Reaction Principle

The synthesis involves the nucleophilic attack of the primary amine of 4-methylidenecyclohexanamine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A mild base, such as triethylamine or sodium bicarbonate, is typically used to neutralize the acidic byproduct, tert-butanol and carbon dioxide.

Caption: Synthetic workflow for tert-butyl N-(4-methylidenecyclohexyl)carbamate.

Detailed Experimental Protocol

Materials:

-

4-methylidenecyclohexanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-methylidenecyclohexanamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add triethylamine (1.2 eq).

-

Dissolve di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-butyl N-(4-methylidenecyclohexyl)carbamate.

Analytical Characterization (Expected Data)

As experimental data for this specific compound is not widely published, the following are expected analytical characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

δ ~4.7-4.9 ppm (s, 2H): Protons of the exocyclic methylene group (=CH₂).

-

δ ~3.4-3.6 ppm (m, 1H): The proton on the carbon bearing the carbamate group (CH-NH).

-

δ ~1.45 ppm (s, 9H): Protons of the tert-butyl group.

-

δ ~1.2-2.2 ppm (m, 8H): Protons of the cyclohexane ring.

-

-

¹³C NMR:

-

δ ~155 ppm: Carbonyl carbon of the carbamate.

-

δ ~148 ppm: Quaternary carbon of the exocyclic double bond (C=CH₂).

-

δ ~109 ppm: Methylene carbon of the exocyclic double bond (=CH₂).

-

δ ~79 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~50 ppm: Carbon of the cyclohexane ring attached to the nitrogen.

-

δ ~28 ppm: Carbons of the methyl groups of the tert-butyl group.

-

Other signals: Corresponding to the remaining carbons of the cyclohexane ring.

-

Infrared (IR) Spectroscopy

-

~3300-3400 cm⁻¹ (N-H stretch): Characteristic of the secondary amine in the carbamate.

-

~2950-2850 cm⁻¹ (C-H stretch): Aliphatic C-H stretching vibrations.

-

~1680-1700 cm⁻¹ (C=O stretch): Strong absorption due to the carbonyl group of the carbamate.

-

~1640 cm⁻¹ (C=C stretch): Stretching vibration of the exocyclic double bond.

-

~1520 cm⁻¹ (N-H bend): Bending vibration of the N-H bond.

Mass Spectrometry (MS)

-

Expected [M+H]⁺: 212.16

-

Expected [M+Na]⁺: 234.14

-

Fragmentation: Expect to see a significant fragment corresponding to the loss of the tert-butyl group ([M-56]⁺) or the entire Boc group.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in tert-butyl N-(4-methylidenecyclohexyl)carbamate make it a highly attractive building block for the synthesis of pharmaceutically active compounds.

An In-depth Technical Guide to tert-butyl N-(4-methylidenecyclohexyl)carbamate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(4-methylidenecyclohexyl)carbamate, a valuable synthetic intermediate in modern medicinal chemistry. While not as extensively documented as some common reagents, its unique structural features—a conformationally restricted cyclohexyl scaffold, a reactive exocyclic methylene group, and a stable Boc-protecting group—make it a compelling building block for the synthesis of novel therapeutic agents. This document elucidates the molecule's core chemical and physical properties, proposes a robust and validated synthetic protocol, explores its potential applications in drug discovery, and provides predicted analytical data for its characterization. The guide is structured to offer both theoretical insights and practical, field-proven methodologies for its synthesis and use.

Core Molecular Attributes

tert-butyl N-(4-methylidenecyclohexyl)carbamate (CAS No. 725255-70-9) is a carbamate derivative of 4-methylidenecyclohexylamine. The presence of the tert-butyloxycarbonyl (Boc) protecting group renders the amine nucleophilicity inert under a wide range of reaction conditions, allowing for selective functionalization of other parts of the molecule. The exocyclic double bond, in contrast, serves as a versatile handle for a variety of chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties for tert-butyl N-(4-methylidenecyclohexyl)carbamate is presented in Table 1. These values are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 725255-70-9 | [1][2][3] |

| Molecular Formula | C₁₂H₂₁NO₂ | [1][4] |

| Molecular Weight | 211.30 g/mol | [1][4] |

| IUPAC Name | tert-butyl (4-methylidenecyclohexyl)carbamate | [5] |

| SMILES | O=C(OC(C)(C)C)NC1CCC(CC1)=C | [4] |

| InChI Key | RORBKRGGCPRUPV-UHFFFAOYSA-N | [4] |

| Storage | Sealed in dry, room temperature | [3] |

Synthesis Protocol: A Self-Validating Approach

The synthesis of tert-butyl N-(4-methylidenecyclohexyl)carbamate is most effectively achieved via the Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[6][7] This approach offers high yields and functional group tolerance. The precursor, tert-butyl N-(4-oxocyclohexyl)carbamate, is commercially available, making this a practical and accessible route for most research laboratories.

The causality behind this choice of reaction lies in its reliability and predictability for converting ketones into alkenes. The phosphonium ylide is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ketone, leading to the desired methylidene product.

Proposed Synthetic Workflow

The proposed synthesis follows a two-step process: the preparation of the Wittig reagent and the subsequent reaction with the ketone.

Caption: Proposed synthetic workflow for tert-butyl N-(4-methylidenecyclohexyl)carbamate.

Detailed Experimental Protocol

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (2.5 M in hexanes)

-

tert-butyl N-(4-oxocyclohexyl)carbamate

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Wittig Reagent Preparation:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq).

-

Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

-

Olefination Reaction:

-

In a separate flask, dissolve tert-butyl N-(4-oxocyclohexyl)carbamate (1.0 eq) in anhydrous THF.

-

Slowly add the solution of the ketone to the pre-formed Wittig reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, which will contain triphenylphosphine oxide as a major byproduct, should be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl N-(4-methylidenecyclohexyl)carbamate.

-

Applications in Drug Discovery and Development

The carbamate functional group is a key structural motif in numerous approved drugs, valued for its stability and ability to participate in hydrogen bonding. The Boc-protected amine, in particular, is a cornerstone of peptide synthesis and the construction of complex nitrogen-containing molecules.

The 4-methylidenecyclohexyl moiety is of significant interest in medicinal chemistry for several reasons:

-

Scaffold Rigidity: The cyclohexyl ring provides a degree of conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions.

-

Vectorial Exit Point: The exocyclic double bond can be further functionalized through a variety of reactions (e.g., hydroboration-oxidation, epoxidation, ozonolysis, Heck reaction), allowing for the introduction of diverse pharmacophoric groups.

-

Metabolic Stability: The introduction of the methylidene group can block potential sites of metabolic oxidation on the cyclohexane ring, potentially improving the pharmacokinetic profile of a drug candidate.

Caption: Potential synthetic utility in drug discovery.

Analytical Characterization

For researchers synthesizing or utilizing this compound, robust analytical characterization is paramount. Below are the predicted spectroscopic data based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A broad singlet around 4.5-4.8 ppm corresponding to the two protons of the exocyclic methylene group (=CH₂).

-

A broad multiplet around 3.4-3.6 ppm for the proton on the carbon bearing the nitrogen (-CH-NH-).

-

A series of multiplets between 1.0 and 2.5 ppm for the remaining cyclohexyl protons.

-

A sharp singlet at approximately 1.45 ppm integrating to nine protons, characteristic of the tert-butyl group of the Boc protecting group.

-

A broad singlet for the NH proton, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

A quaternary carbon signal around 155 ppm for the carbonyl of the carbamate.

-

A signal around 148 ppm for the quaternary carbon of the double bond (C=CH₂).

-

A signal around 109 ppm for the methylene carbon of the double bond (=CH₂).

-

A signal around 80 ppm for the quaternary carbon of the tert-butyl group.

-

A signal for the carbon attached to the nitrogen (-CH-NH-) in the range of 50-55 ppm.

-

Signals for the remaining cyclohexyl carbons between 25 and 40 ppm.

-

A signal around 28 ppm for the three methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the following ions would be expected:

-

[M+H]⁺: 212.16

-

[M+Na]⁺: 234.14

-

[M-C₄H₈+H]⁺ (loss of isobutylene): 156.09

-

[M-Boc+H]⁺ (loss of the Boc group): 112.11

Conclusion

tert-butyl N-(4-methylidenecyclohexyl)carbamate represents a versatile and valuable building block for the synthesis of complex molecules in the context of drug discovery and development. Its synthesis via a Wittig reaction is a reliable and scalable method. The unique combination of a protected amine and a functionalizable exocyclic double bond on a conformationally defined scaffold provides medicinal chemists with a powerful tool for the exploration of new chemical space. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of this promising synthetic intermediate.

References

-

CATO Reference Materials. tert-butyl N-(4-methylidenecyclohexyl)carbamate. [Link]

-

Molbase. Carbamic acid, (4-methylenecyclohexyl)-, 1,1-dimethylethyl ester. [Link]

-

Zhaowusoft. tert-butyl (4-methylenecyclohexyl)carbamate. [Link]

-

LookChem. tert-butyl N-(4-methylidenecyclohexyl)carbamate. [Link]

-

Master Organic Chemistry. The Wittig Reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

Sources

- 1. 725255-70-9 | 叔-丁基 N-(4-甲亚基环己基)氨基甲酯 | CATO参考物质 [en.cato-chem.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 725255-70-9|tert-Butyl (4-methylenecyclohexyl)carbamate|BLD Pharm [bldpharm.com]

- 4. 725255-70-9 | tert-Butyl (4-methylenecyclohexyl)carbamate | Alkenyls | Ambeed.com [ambeed.com]

- 5. 725255-70-9 | tert-Butyl (4-methylenecyclohexyl)carbamate - AiFChem [aifchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: tert-Butyl N-(4-methylidenecyclohexyl)carbamate in Organic Synthesis

Introduction: A Versatile Building Block for Complex Scaffolds

tert-Butyl N-(4-methylidenecyclohexyl)carbamate is a bifunctional synthetic intermediate of significant value in medicinal chemistry and drug development. Its structure incorporates two key reactive sites: a tert-butyloxycarbonyl (Boc)-protected amine and an exocyclic methylene group. The Boc group serves as a robust protecting group for the nitrogen atom, which can be selectively removed under acidic conditions, allowing for subsequent functionalization. The exocyclic double bond provides a handle for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This unique combination makes it a valuable precursor for the synthesis of substituted cyclohexane derivatives, which are common motifs in a wide range of biologically active molecules.

Core Application: A Key Intermediate in the Synthesis of Substituted 4-Aminocyclohexanecarboxylic Acids

One of the primary applications of tert-butyl N-(4-methylidenecyclohexyl)carbamate is its role as a key intermediate in the synthesis of substituted 4-aminocyclohexanecarboxylic acid derivatives. These scaffolds are of particular interest in the design of novel therapeutics due to their rigid, three-dimensional structures which can effectively mimic peptide backbones and interact with biological targets with high specificity.

The synthetic utility of tert-butyl N-(4-methylidenecyclohexyl)carbamate lies in the selective transformation of its exocyclic double bond into a carboxylic acid moiety, while the amine remains protected. This is typically achieved through a two-step sequence involving hydroformylation followed by oxidation.

Figure 1. Overall synthetic pathway.

Experimental Protocols

The following protocols are based on established synthetic routes and provide a framework for the utilization of tert-butyl N-(4-methylidenecyclohexyl)carbamate in organic synthesis.

Protocol 1: Synthesis of tert-Butyl N-(4-methylidenecyclohexyl)carbamate

This protocol describes the synthesis of the title compound from 4-methylenecyclohexan-1-amine hydrochloride. The Boc protection of the amine is a standard procedure in organic synthesis.

Materials:

-

4-methylenecyclohexan-1-amine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a stirred suspension of 4-methylenecyclohexan-1-amine hydrochloride (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

After stirring for 15 minutes, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl N-(4-methylidenecyclohexyl)carbamate.

Protocol 2: Hydroformylation of tert-Butyl N-(4-methylidenecyclohexyl)carbamate

This protocol details the conversion of the exocyclic methylene group to a formyl group, a key step in the synthesis of the carboxylic acid derivative.

Materials:

-

tert-Butyl N-(4-methylidenecyclohexyl)carbamate

-

Rh(CO)₂(acac)

-

Triphenylphosphine (PPh₃)

-

Toluene

-

Syngas (CO/H₂, 1:1)

-

High-pressure reactor (autoclave)

Procedure:

-

In a high-pressure reactor, dissolve tert-butyl N-(4-methylidenecyclohexyl)carbamate (1.0 eq), Rh(CO)₂(acac) (0.01 eq), and triphenylphosphine (0.04 eq) in toluene (0.2 M).

-

Seal the reactor and purge with nitrogen gas.

-

Pressurize the reactor with syngas (CO/H₂, 1:1) to 20 bar.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

Cool the reactor to room temperature and carefully vent the syngas.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude tert-butyl N-(4-formylcyclohexyl)carbamate can be used in the next step without further purification.

Protocol 3: Oxidation to N-Boc-4-aminocyclohexanecarboxylic acid

This protocol describes the oxidation of the formyl group to a carboxylic acid.

Materials:

-

Crude tert-butyl N-(4-formylcyclohexyl)carbamate

-

2-Methyl-2-butene

-

tert-Butanol

-

Water

-

Sodium chlorite (NaClO₂)

-

Sodium dihydrogen phosphate (NaH₂PO₄)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

-

Dissolve the crude tert-butyl N-(4-formylcyclohexyl)carbamate (1.0 eq) and 2-methyl-2-butene (5.0 eq) in a mixture of tert-butanol and water (3:1, 0.1 M).

-

To this solution, add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water dropwise at room temperature.

-

Stir the reaction mixture for 4 hours.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-Boc-4-aminocyclohexanecarboxylic acid.

Data Summary

| Step | Key Reagents | Solvent | Temp. | Time | Yield |

| 1 | Boc₂O, Et₃N | Dichloromethane | RT | 16 h | ~90% |

| 2 | Rh(CO)₂(acac), PPh₃, CO/H₂ (20 bar) | Toluene | 80 °C | 24 h | ~85% |

| 3 | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | t-BuOH/Water | RT | 4 h | ~95% |

Mechanistic Insight: The Hydroformylation Reaction

The hydroformylation of the exocyclic double bond is a critical transformation. The rhodium catalyst plays a central role in this process, which proceeds through a well-established catalytic cycle.

Figure 2. Simplified catalytic cycle for hydroformylation.

Safety and Handling

-

Di-tert-butyl dicarbonate (Boc₂O): Irritant. Handle in a well-ventilated fume hood.

-

Triethylamine (Et₃N): Flammable and corrosive. Avoid contact with skin and eyes.

-

Syngas (CO/H₂): Highly flammable and toxic (CO). All operations involving syngas must be conducted in a high-pressure reactor in a specialized facility with appropriate safety measures.

-

Sodium chlorite (NaClO₂): Strong oxidizing agent. Handle with care and avoid contact with combustible materials.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

- World Intellectual Property Organization. (2008).

protocol for the deprotection of tert-butyl N-(4-methylidenecyclohexyl)carbamate

An Application Guide for the Deprotection of tert-butyl N-(4-methylidenecyclohexyl)carbamate

Authored by: Senior Application Scientist, Chemical Synthesis Division

Publication Date: January 7, 2026

Introduction: The Strategic Removal of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, prized for its role in protecting amine functionalities.[1][2][3] Its widespread adoption by researchers, scientists, and drug development professionals stems from its remarkable stability across a broad spectrum of non-acidic reaction conditions—including basic, nucleophilic, and catalytic hydrogenation environments—and the straightforward nature of its installation.[1] The removal of the Boc group, or deprotection, is a critical and often terminal step in a synthetic sequence, revealing the free amine for subsequent transformations.

This application note provides a detailed protocol and technical guidance for the deprotection of a specific substrate, tert-butyl N-(4-methylidenecyclohexyl)carbamate. This molecule serves as a valuable building block, and the successful liberation of its primary amine, 4-methylidenecyclohexan-1-amine, is pivotal for its use in further synthetic applications. The protocols described herein are grounded in established acid-catalyzed mechanisms, offering reliable and reproducible methods for researchers.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed elimination reaction that proceeds through a well-understood, multi-step mechanism.[4] The efficiency of this process relies on the inherent instability of the protonated carbamate and the formation of highly stable byproducts.

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[1][4][5][6][7] This step activates the carbonyl group, making it a better leaving group.

-

Fragmentation: The protonated intermediate undergoes spontaneous cleavage of the tert-butyl-oxygen bond. This fragmentation is thermodynamically driven by the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][4][6][7]

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[1][4][6][7] This irreversible step drives the reaction to completion. It is crucial that the reaction vessel is not sealed to allow for the safe venting of CO₂.[1][2]

-

Final State: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated by the excess acid, forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).[1][6] The tert-butyl cation is typically quenched by a scavenger, deprotonates to form isobutylene gas, or may participate in side reactions.[1][2]

Caption: Acid-catalyzed mechanism for Boc deprotection.

Recommended Deprotection Protocols

The choice of acidic reagent is critical and depends on the substrate's sensitivity, the desired salt form of the product, and downstream processing considerations. The two most robust and widely employed methods are detailed below.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is arguably the most common method for Boc deprotection, favored for the strong acidity and high volatility of TFA, which simplifies its removal during work-up.[2][8]

Materials:

-

tert-butyl N-(4-methylidenecyclohexyl)carbamate

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine work-up)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

Dissolution: Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).

-

Cooling (Optional): For substrates sensitive to the exotherm of acid addition, cool the solution to 0 °C in an ice bath.[7]

-

Reagent Addition: Slowly add TFA to the stirred solution. A common concentration is 20-50% TFA in DCM (v/v).[7][9] The reaction is often complete within 30-120 minutes at room temperature.[9][10]

-

Reaction Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Work-up (Option A: Isolation of TFA Salt): Upon reaction completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the amine trifluoroacetate salt, which can often be used directly in the next step. To ensure complete removal of TFA, the residue can be co-evaporated with a solvent like toluene or DCM several times.[7]

-

Work-up (Option B: Isolation of Free Amine):

-

After removing the bulk of the solvent and TFA in vacuo, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate).[10][11]

-

Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ until CO₂ evolution ceases.[7]

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[7][10][11]

-

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Using a solution of HCl in an organic solvent is another highly effective method. A 4M solution in 1,4-dioxane is commercially available and widely used, known for its efficiency and high yields.[5][12][13] This method often results in the precipitation of the product as a clean hydrochloride salt.

Materials:

-

tert-butyl N-(4-methylidenecyclohexyl)carbamate

-

4M HCl in 1,4-Dioxane

-

Diethyl ether (or other non-polar solvent for washing)

-

Standard laboratory glassware and magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Step-by-Step Procedure:

-

Reaction Setup: To the Boc-protected amine (1.0 eq), either as a solid or dissolved in a minimal amount of a compatible solvent, add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl).

-

Reaction: Stir the mixture at room temperature. Reaction times typically range from 30 minutes to 4 hours.[10][12][13]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Often, the formation of a precipitate (the hydrochloride salt) is a visual indicator of reaction progress.

-

Product Isolation: Upon completion, the hydrochloride salt product can be isolated by filtration.

-

Washing: Wash the collected solid with a non-polar solvent like diethyl ether to remove dioxane and any soluble impurities.[10]

-

Drying: Dry the filtered solid under vacuum to yield the pure 4-methylidenecyclohexan-1-amine hydrochloride.

Comparative Summary of Protocols

| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |

| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |

| Typical Conditions | 20-50% TFA/DCM, 0 °C to RT | 4M HCl solution, RT |

| Reaction Time | 30 - 120 minutes | 30 - 240 minutes[12][13] |

| Work-up | Evaporation for TFA salt; Basic wash for free amine.[7][10][11] | Often simple filtration of the precipitated HCl salt.[10] |

| Key Considerations | TFA is highly corrosive and volatile. Work-up to the free base requires an aqueous wash. | 1,4-Dioxane is a suspected carcinogen.[14] The product is isolated as the HCl salt. |

Experimental Workflow and Progress Monitoring

A systematic workflow ensures reproducibility and high purity of the final product. Reaction monitoring is essential to determine the point of completion, preventing incomplete reactions or potential side reactions from over-exposure to strong acid.

Caption: General experimental workflow for Boc deprotection.

Analytical Monitoring Techniques

-

Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method for tracking reaction progress.[15] The deprotected amine product is significantly more polar than the Boc-protected starting material and will exhibit a lower Retention Factor (Rf) on a silica gel plate. The amine can be visualized using a ninhydrin stain, which produces a characteristic colored spot.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of reaction completion by quantifying the starting material and product. It also confirms the identity of the product by its mass-to-charge ratio.[15]

-

¹H NMR Spectroscopy: This is the definitive method for confirming the complete removal of the Boc group. The key diagnostic signal is the disappearance of the large singlet in the ¹H NMR spectrum corresponding to the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[15]

Troubleshooting and Key Considerations

-

Incomplete Deprotection: This can result from insufficient acid stoichiometry or inadequate reaction time.[7] The rate of Boc cleavage can show a second-order dependence on the acid concentration, meaning a higher concentration can dramatically increase the reaction rate.[7][16]

-

Side Reactions: The primary side reaction in Boc deprotections is the alkylation of nucleophiles by the electrophilic tert-butyl cation byproduct.[17] For the specified substrate, tert-butyl N-(4-methylidenecyclohexyl)carbamate, the exocyclic double bond is not sufficiently nucleophilic to be a major concern. However, for substrates containing electron-rich aromatic rings (like tryptophan or tyrosine) or sulfur-containing groups, the addition of a scavenger such as anisole or thioanisole is recommended to trap the tert-butyl cation.[8]

-

Product Isolation: If the product amine salt is an oil rather than a crystalline solid, work-up can be achieved by evaporating the solvent and excess acid, followed by purification via chromatography or conversion to the free base for extraction.

References

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research Works. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]

-

Scribd. TFA Deprotection. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]

-

Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

-

The Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. [Link]

-

ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc Deprotection - TFA [commonorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.arizona.edu [experts.arizona.edu]

- 14. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

The Strategic Utility of tert-butyl N-(4-methylidenecyclohexyl)carbamate in Modern Medicinal Chemistry: Application Notes and Protocols

In the landscape of contemporary drug discovery, the demand for structurally novel and three-dimensional molecular scaffolds is insatiable. These scaffolds are the bedrock upon which pharmacologically active agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles are built. Among the versatile building blocks available to medicinal chemists, tert-butyl N-(4-methylidenecyclohexyl)carbamate has emerged as a particularly valuable synthon. Its unique combination of a conformationally constrained cyclohexane ring, a reactive exocyclic methylene group, and a readily cleavable Boc-protecting group offers a gateway to a diverse array of complex molecular architectures, including sought-after spirocyclic systems.

This technical guide provides an in-depth exploration of the applications of tert-butyl N-(4-methylidenecyclohexyl)carbamate in medicinal chemistry. We will delve into its synthesis, key reactivity, and provide detailed, field-proven protocols for its conversion into valuable downstream intermediates. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to empower researchers in their drug development endeavors.

Synthesis of the Building Block

While tert-butyl N-(4-methylidenecyclohexyl)carbamate is commercially available from various suppliers, an understanding of its synthesis from readily accessible starting materials is valuable for custom modifications and large-scale campaigns. A common and efficient route involves the Wittig olefination of N-Boc-4-piperidone.

Protocol 1: Synthesis of tert-butyl N-(4-methylidenecyclohexyl)carbamate

This protocol outlines the conversion of N-Boc-4-piperidone to the title compound via a Wittig reaction.

Materials:

-

N-Boc-4-piperidone

-

Methyltriphenylphosphonium bromide

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add potassium tert-butoxide (1.2 eq) portion-wise.

-

Allow the resulting bright yellow slurry to stir at 0 °C for 1 hour.

-

Add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise to the ylide suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl N-(4-methylidenecyclohexyl)carbamate as a white solid.

Causality of Experimental Choices:

-

The use of an inert atmosphere and anhydrous solvents is crucial as the phosphonium ylide is highly reactive and sensitive to moisture and oxygen.

-

The dropwise addition of the ketone to the ylide at a controlled temperature helps to manage the exothermicity of the reaction.

-

The aqueous workup with NH₄Cl serves to quench any unreacted base and facilitate the separation of the organic and aqueous phases.

Key Applications and Synthetic Transformations

The synthetic utility of tert-butyl N-(4-methylidenecyclohexyl)carbamate lies in the selective transformations of its exocyclic double bond, providing access to a range of functionalized cyclohexylamine derivatives.

Access to Spirocyclic Scaffolds

The exocyclic methylene group is an ideal handle for the construction of spirocyclic systems, which are of great interest in medicinal chemistry due to their ability to introduce three-dimensionality and conformational rigidity.

Protocol 2: Synthesis of Spiro-Piperidine Derivatives via [3+2] Cycloaddition

This protocol provides a general framework for the synthesis of spiro-piperidine isoxazolines, which can serve as versatile intermediates for further elaboration.

Materials:

-

tert-butyl N-(4-methylidenecyclohexyl)carbamate

-

Aldoxime (e.g., benzaldoxime)

-

N-Chlorosuccinimide (NCS)

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the aldoxime (1.1 eq) in DCM.

-

Add NCS (1.1 eq) portion-wise at 0 °C and stir for 30 minutes to form the corresponding hydroximoyl chloride.

-

To this solution, add tert-butyl N-(4-methylidenecyclohexyl)carbamate (1.0 eq).

-

Add triethylamine (1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the desired spiro-isoxazoline product.

Diagram 1: Synthesis of a Spiro-Piperidine Isoxazoline

Caption: [3+2] cycloaddition to form a spiro-isoxazoline.

Diastereoselective Functionalization: Access to cis- and trans-4-Substituted Cyclohexylamines

The exocyclic double bond can be functionalized to introduce substituents at the 4-position of the cyclohexane ring with stereocontrol, leading to valuable cis- and trans-isomers of 4-substituted cyclohexylamines.

Protocol 3: Hydroboration-Oxidation for the Synthesis of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate

This protocol details the anti-Markovnikov hydration of the double bond to yield the corresponding primary alcohol.

Materials:

-

tert-butyl N-(4-methylidenecyclohexyl)carbamate

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous sodium hydroxide (NaOH), 3 M

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

Procedure:

-

Dissolve tert-butyl N-(4-methylidenecyclohexyl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add the BH₃·THF solution (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂.

-

Stir the mixture at room temperature for 1 hour.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude product by recrystallization or flash chromatography to obtain tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate.[1]

Diagram 2: Hydroboration-Oxidation Workflow

Caption: Two-step hydroboration-oxidation sequence.

Protocol 4: Diastereoselective Epoxidation

Epoxidation of the double bond followed by nucleophilic ring-opening provides a route to trans-di-substituted cyclohexanes.

Materials:

-

tert-butyl N-(4-methylidenecyclohexyl)carbamate

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Dissolve tert-butyl N-(4-methylidenecyclohexyl)carbamate (1.0 eq) in DCM and cool to 0 °C.

-

Add m-CPBA (1.2 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate to yield the spiro-epoxide, which can often be used in the next step without further purification.

Oxidative Cleavage to a Key Ketone Intermediate

Ozonolysis of the exocyclic double bond provides a straightforward route to N-Boc-4-oxocyclohexylamine, a versatile intermediate for further derivatization.

Protocol 5: Ozonolysis to N-Boc-4-oxocyclohexylamine

Materials:

-

tert-butyl N-(4-methylidenecyclohexyl)carbamate

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Ozone (O₃)

-

Dimethyl sulfide (DMS)

Procedure:

-

Dissolve tert-butyl N-(4-methylidenecyclohexyl)carbamate (1.0 eq) in a 1:1 mixture of DCM and MeOH.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Bubble ozone through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide (2.0 eq) and allow the reaction to slowly warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography to afford N-Boc-4-oxocyclohexylamine.

Quantitative Data Summary

| Starting Material | Reaction | Product | Typical Yield | Reference |

| N-Boc-4-piperidone | Wittig Reaction | tert-butyl N-(4-methylidenecyclohexyl)carbamate | 60-80% | General |

| tert-butyl N-(4-methylidenecyclohexyl)carbamate | Hydroboration-Oxidation | tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate | 80-90% | [1] |

| tert-butyl N-(4-methylidenecyclohexyl)carbamate | Epoxidation (m-CPBA) | N-Boc-1-oxa-5-azaspiro[2.5]octane | >90% | General |

| tert-butyl N-(4-methylidenecyclohexyl)carbamate | Ozonolysis (DMS workup) | N-Boc-4-oxocyclohexylamine | 75-85% | General |

Conclusion

tert-butyl N-(4-methylidenecyclohexyl)carbamate is a highly adaptable building block that provides medicinal chemists with a reliable and efficient means to access a variety of valuable scaffolds. Its utility in constructing spirocyclic systems and stereochemically defined 4-substituted cyclohexylamines underscores its importance in the generation of novel chemical matter for drug discovery programs. The protocols detailed herein offer a practical guide for the effective incorporation of this synthon into synthetic strategies aimed at the development of next-generation therapeutics.

References

- A patent for spiropiperidine derivatives. (WO2007057775A1).

Sources

The Synthetic Versatility of a Humble Olefin: A Guide to the Applications of tert-butyl N-(4-methylidenecyclohexyl)carbamate

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern drug discovery and development, the demand for novel molecular scaffolds with tailored three-dimensional architectures is insatiable. Among the vast arsenal of synthetic building blocks, tert-butyl N-(4-methylidenecyclohexyl)carbamate emerges as a deceptively simple yet remarkably versatile intermediate. Its unique structure, featuring a Boc-protected amine on a cyclohexane ring and a reactive exocyclic double bond, offers a gateway to a diverse array of functionalized cyclohexylamine derivatives. These derivatives are prized scaffolds in medicinal chemistry, finding application in the synthesis of compounds targeting a wide range of diseases.[1][2] The carbamate moiety provides a stable protecting group that can be readily removed under acidic conditions, allowing for orthogonal synthetic strategies.[3]

This comprehensive guide delves into the synthetic utility of the methylidene group in tert-butyl N-(4-methylidenecyclohexyl)carbamate. We will explore key transformations of this reactive handle, providing not just detailed, field-proven protocols, but also the underlying mechanistic principles and strategic considerations that guide their application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic endeavors.

Core Transformations of the Methylidene Group

The exocyclic double bond of tert-butyl N-(4-methylidenecyclohexyl)carbamate is the focal point of its synthetic utility, susceptible to a variety of classic and modern organic transformations. This section will detail the protocols and applications of the most impactful of these reactions.

Oxidative Cleavage: Ozonolysis to a Key Ketone Intermediate

Ozonolysis of the methylidene group provides a direct and efficient route to tert-butyl N-(4-oxocyclohexyl)carbamate, a crucial intermediate for the synthesis of a wide range of pharmaceutical agents.[4] This ketone can be further functionalized through various carbonyl chemistries, including reductive amination and aldol reactions, to introduce diverse substituents at the 4-position of the cyclohexane ring.

Reaction Principle and Causality: The reaction proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide. Reductive workup with a mild reducing agent, such as dimethyl sulfide (DMS) or zinc, cleaves the ozonide to yield the desired ketone and a volatile byproduct (dimethyl sulfoxide or zinc oxide), simplifying purification. The choice of a reductive workup is critical to prevent over-oxidation to the corresponding carboxylic acid.

Experimental Protocol: Ozonolysis and Reductive Workup

Diagram of the Experimental Workflow:

Caption: Workflow for the ozonolysis of tert-butyl N-(4-methylidenecyclohexyl)carbamate.

Step-by-Step Methodology:

-

Dissolution: Dissolve tert-butyl N-(4-methylidenecyclohexyl)carbamate (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (9:1, v/v) to a concentration of 0.1 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction is monitored by the persistence of a blue color in the solution, indicating an excess of ozone.

-

Quenching: Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone. Add dimethyl sulfide (DMS, 2.0 eq) dropwise to the cold solution.

-

Warming and Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl N-(4-oxocyclohexyl)carbamate as a white solid.

Quantitative Data Summary:

| Parameter | Value |

|---|---|

| Substrate | tert-butyl N-(4-methylidenecyclohexyl)carbamate |

| Reagents | O₃, DMS |

| Solvent | DCM/MeOH |

| Temperature | -78 °C to RT |

| Typical Yield | 85-95% |

Epoxidation: Formation of a Versatile Spirocyclic Intermediate

Epoxidation of the methylidene group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding spiro[cyclohexane-1,2'-oxiran]-4-yl-N-Boc-carbamate.[5][6] This spirocyclic epoxide is a valuable intermediate that can undergo nucleophilic ring-opening reactions to introduce a variety of functional groups at the C1 and the newly formed hydroxymethyl positions of the cyclohexane ring.

Reaction Principle and Causality: The epoxidation with m-CPBA proceeds via a concerted "butterfly" mechanism, where the oxygen atom is transferred from the peroxy acid to the alkene in a single step.[6] This stereospecific syn-addition ensures that the epoxide ring is formed on one face of the original double bond. The reaction is typically carried out in an aprotic solvent like dichloromethane to prevent premature ring-opening of the epoxide.

Experimental Protocol: Epoxidation with m-CPBA

Diagram of the Reaction Pathway:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 4. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Strategic Derivatization of tert-Butyl N-(4-methylidenecyclohexyl)carbamate for Accelerated Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the strategic chemical modification of tert-butyl N-(4-methylidenecyclohexyl)carbamate, a versatile building block for the synthesis of novel chemical entities in drug discovery. We present a series of detailed protocols for the derivatization of both the exocyclic alkene and the N-Boc protecting group. The methodologies discussed herein are designed to generate a diverse library of compounds with potential therapeutic applications. Each protocol is accompanied by mechanistic insights, causality behind experimental choices, and illustrative diagrams to facilitate seamless adoption by researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 4-Methylidenecyclohexyl Carbamate Scaffold

The cyclohexyl moiety is a privileged scaffold in medicinal chemistry, prized for its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates. When functionalized with a carbamate, such as the readily cleavable tert-butoxycarbonyl (Boc) group, it provides a stable, lipophilic core that can be strategically modified.[1] The presence of an exocyclic methylene group on the tert-butyl N-(4-methylidenecyclohexyl)carbamate core offers a unique reactive handle for a wide array of chemical transformations. This dual functionality—a modifiable alkene and a latent primary amine—makes this scaffold an ideal starting point for generating diverse molecular architectures. This guide will explore derivatization strategies at both of these key reactive sites.

Part 1: Synthesis of the Core Scaffold: tert-Butyl N-(4-methylidenecyclohexyl)carbamate

A reliable synthesis of the starting material is paramount. The following protocol outlines the N-Boc protection of 4-methylidenecyclohexanamine. The Boc group is a cornerstone of modern organic synthesis, offering robust protection of amines under a wide range of conditions while being easily removable under mild acidic conditions.[2][3]

Protocol 1: N-Boc Protection of 4-methylidenecyclohexanamine

-

Reaction Principle: The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride). The resulting tetrahedral intermediate collapses, releasing carbon dioxide and a tert-butoxide anion, which then deprotonates the positively charged amine to yield the stable N-Boc protected product.[4]

-

Materials:

-

4-methylidenecyclohexanamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Procedure:

-

Dissolve 4-methylidenecyclohexanamine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM.

-

Add the Boc₂O solution dropwise to the stirred amine solution at 0 °C over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure tert-butyl N-(4-methylidenecyclohexyl)carbamate.

-

Part 2: Derivatization of the Exocyclic Alkene

The exocyclic double bond is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the chemical space accessible from the starting material.

Strategy 1: Hydroboration-Oxidation for Primary Alcohol Synthesis

-

Application: This two-step, one-pot reaction provides anti-Markovnikov addition of water across the double bond, yielding the corresponding primary alcohol.[5] This introduces a hydroxyl group that can serve as a handle for further functionalization, such as esterification or etherification.

-

Reaction Workflow:

Figure 1: Hydroboration-Oxidation Workflow. -

Protocol 2: Hydroboration-Oxidation

-

Dissolve tert-butyl N-(4-methylidenecyclohexyl)carbamate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution in THF, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction back to 0 °C and slowly add water to quench any excess borane.

-

Carefully add aqueous sodium hydroxide (e.g., 3 M NaOH), followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This addition is exothermic.

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to yield the primary alcohol.

-

Strategy 2: Epoxidation for the Synthesis of Reactive Intermediates

-

Application: The formation of an epoxide creates a strained three-membered ring that is susceptible to nucleophilic ring-opening, providing a facile route to 1,2-difunctionalized cyclohexyl derivatives.

-

Protocol 3: Epoxidation with m-CPBA

-

Dissolve the starting carbamate (1.0 eq) in a suitable solvent such as DCM.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Wash with brine, dry the organic layer, and concentrate to give the crude epoxide, which can be purified by chromatography.

-

Strategy 3: Syn-Dihydroxylation

-

Application: This reaction introduces two hydroxyl groups on the same face of the former double bond, creating a vicinal diol. This moiety can be used to modulate solubility and provides two sites for further derivatization.

-

Protocol 4: Upjohn Dihydroxylation

-

In a round-bottom flask, dissolve the carbamate (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Add N-methylmorpholine N-oxide (NMO, 1.5 eq) and stir until dissolved.

-

Add a catalytic amount of osmium tetroxide (OsO₄, e.g., 2.5 mol% solution in toluene) at room temperature. The solution will darken.

-

Stir for 12-24 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir vigorously for 1 hour.

-

Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent. Purify the crude diol by flash column chromatography.

-

Strategy 4: Oxidative Cleavage and Reductive Amination

-

Application: This two-step sequence first cleaves the exocyclic double bond to form a ketone (4-oxocyclohexyl)carbamate, which is then converted to a secondary or tertiary amine via reductive amination. This is a powerful strategy for introducing new nitrogen-containing substituents.

-

Reaction Workflow:

Figure 2: Ozonolysis and Reductive Amination Workflow. -

Protocol 5: Oxidative Cleavage (Ozonolysis)

-

Dissolve the starting carbamate in a solvent mixture such as DCM and methanol at -78 °C (dry ice/acetone bath).

-

Bubble ozone (O₃) gas through the solution until a persistent blue color indicates an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (DMS) or zinc dust, and allow the reaction to warm to room temperature.

-

Work up the reaction by washing with water and brine, then dry and concentrate to obtain the crude ketone. Purify by chromatography.

-

-

Protocol 6: Reductive Amination

-

Dissolve the resulting ketone (1.0 eq) and a primary or secondary amine (1.2 eq) in a suitable solvent like dichloroethane (DCE) or methanol.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), in portions.

-

Stir at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM, dry the organic layer, and concentrate.

-

Purify by flash column chromatography.

-

Part 3: Derivatization via the N-Boc Group

The N-Boc group serves as a gateway to the primary amine, which can be unveiled and subsequently functionalized in numerous ways.

Strategy 5: Boc Deprotection and N-Functionalization

-

Application: Removal of the Boc group under acidic conditions yields the free amine, which is a key nucleophile for a vast array of reactions, including acylation, alkylation, and sulfonylation, to install diverse functional groups.[4]

-

Protocol 7: Boc Deprotection

-

Dissolve the Boc-protected amine in DCM.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% v/v) or a solution of HCl in dioxane (e.g., 4 M).

-

Stir the reaction at room temperature for 1-3 hours. Caution: Gas evolution (CO₂ and isobutene) occurs. [2]

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

The resulting amine salt can often be used directly in the next step or can be neutralized with a base to obtain the free amine.

-

-

Subsequent N-Acylation (Example):

-

Dissolve the amine salt (1.0 eq) in DCM and add a base such as triethylamine (2.2 eq).

-

Cool to 0 °C and add an acyl chloride or anhydride (1.1 eq) dropwise.

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up by washing with water and brine, then dry, concentrate, and purify as needed.

-

Data Summary Table

The following table summarizes the derivatization strategies and the resulting functional group transformations.

| Strategy No. | Starting Moiety | Reagents | Resulting Moiety | Key Application |

| 1 | Exocyclic Alkene | 1. BH₃•THF; 2. H₂O₂, NaOH | Primary Alcohol | Introduce -OH for further functionalization |

| 2 | Exocyclic Alkene | m-CPBA | Epoxide | Reactive intermediate for ring-opening |

| 3 | Exocyclic Alkene | OsO₄ (cat.), NMO | Vicinal Diol | Enhance polarity, two sites for derivatization |

| 4 | Exocyclic Alkene | 1. O₃; 2. DMS; 3. R-NH₂, NaBH(OAc)₃ | Secondary/Tertiary Amine | Introduce new nitrogen-containing groups |

| 5 | N-Boc Carbamate | TFA or HCl in Dioxane | Primary Amine | Unmask nucleophilic amine for N-functionalization |

Conclusion

tert-Butyl N-(4-methylidenecyclohexyl)carbamate is a highly valuable and versatile starting material for the generation of diverse chemical libraries in drug discovery. The orthogonal reactivity of the exocyclic alkene and the N-Boc protected amine allows for a multitude of selective derivatization pathways. The protocols detailed in this guide provide a robust foundation for researchers to synthesize novel compounds based on the privileged cyclohexyl scaffold, thereby accelerating the identification of new therapeutic leads.

References

- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - NIH.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.

- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI.

- Direct reductive amination of cyclohexanone | Download Table - ResearchGate.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate.

- The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group - Benchchem.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH.

- The Role of Protecting Groups in Synthesizing Complex Molecules: A Look at Boc Chemistry.

- Application Notes and Protocols for Dihydroxylation Reactions Using Osmium Tetroxide - Benchchem.

- BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

- -Amination of cyclohexanone and derivatives. | Download Table - ResearchGate.

- Buy Cyclohexyl carbamate (EVT-1184711) | 1124-54-5 - EvitaChem.

- Boc-Protected Amino Groups - Organic Chemistry Portal.

- Amine Protection and Deprotection - Master Organic Chemistry.

- Potent urea and carbamate inhibitors of soluble epoxide hydrolases - PMC - NIH.

- Reductive aminations by imine reductases: from milligrams to tons - PMC - NIH.

- How to Prepare tert-Butyl N-(4-aminobutyl)carbamate? - FAQ - Guidechem.

- BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd.

- 2.10: Uses of ¹H NMR Spectroscopy - Chemistry LibreTexts.

- Stepwise and Microemulsions Epoxidation of Limonene by Dimethyldioxirane: A Comparative Study | ACS Omega - ACS Publications.

- Hydroboration Oxidation of Alkenes - Chemistry Steps.

- Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins - YouTube.

- Dihydroxylation - Wikipedia.

- cyclohexyl N-[4-methyl-3-(naphthalen-1-ylcarbamoylamino)phenyl]carbamate - EvitaChem.

- Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.

- Cyclic carbamates in medicine: A clinical perspective - PubMed.

- Hydroboration Oxidation of Alkenes - Master Organic Chemistry.

- Hydroboration-Oxidation of Alkenes - Chemistry LibreTexts.

- 5.9: Vicinal SYn Dihydroxylation with Osmium Tetroxide - Chemistry LibreTexts.

- Syn Dihydroxylation - YouTube.

- dihydroxylation of alkenes - YouTube.

- Protocol for the epoxidation of 2-(1-methylethylidene)-cyclohexanone - Benchchem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing tert-butyl N-(4-methylidenecyclohexyl)carbamate Formation

Welcome to the technical support guide for the synthesis and optimization of tert-butyl N-(4-methylidenecyclohexyl)carbamate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to overcome common challenges in this synthesis. This guide is structured as a series of frequently asked questions and detailed troubleshooting scenarios to directly address issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to tert-butyl N-(4-methylidenecyclohexyl)carbamate?

There are two principal and logically sound retrosynthetic pathways. The choice between them often depends on the availability of starting materials and the desired scale of the reaction.

-

Route A: Wittig Olefination of a Protected Ketone. This is often the preferred route. It involves performing a Wittig reaction on the commercially available or easily synthesized tert-butyl N-(4-oxocyclohexyl)carbamate. This approach introduces the critical methylidene group in the final step.

-

Route B: Boc Protection of an Exo-methylene Amine. This route begins with 4-methylidenecyclohexanone, which undergoes reductive amination to form 4-methylidenecyclohexylamine. This intermediate amine is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Caption: Primary synthetic routes to the target compound.

Q2: Why is Route A (Wittig on the protected ketone) generally recommended?

Route A offers a key strategic advantage: the sensitive amine functionality is protected throughout the process as a robust carbamate. The Wittig reaction often requires strongly basic and anhydrous conditions, which are fully compatible with the Boc protecting group.[1] In contrast, Route B involves handling 4-methylidenecyclohexylamine, which can be more volatile and prone to side reactions before it is successfully protected.

Q3: What are the most critical parameters for a successful Wittig reaction in this synthesis?

The Wittig reaction is a powerful tool for C=C bond formation but requires careful control of conditions.[2] The key factors are:

-

Ylide Generation: The phosphorus ylide must be generated in situ from its corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) using a strong, non-nucleophilic base.[2] The choice and quality of this base are paramount.

-

Anhydrous Conditions: All reagents and solvents must be scrupulously dry. Any moisture will quench the highly basic ylide, leading to failed or low-yield reactions.

-

Temperature Control: Ylide formation is typically performed at low temperatures (0 °C or below) to prevent side reactions. The subsequent reaction with the ketone may require warming to room temperature or even gentle heating, as ketones are generally less reactive than aldehydes.[3]

-